5-Chloro-N-methylpyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQRIUZBLSDIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609634 | |
| Record name | 5-Chloro-N-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45715-16-0 | |
| Record name | 5-Chloro-N-methyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45715-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Computational Characterization of 5 Chloro N Methylpyrimidin 2 Amine and Its Derivatives
Theoretical Investigations of Molecular Structure and Conformation
Theoretical chemistry provides powerful tools for the elucidation of molecular structures and conformational preferences. Density Functional Theory (DFT) and ab initio methods are at the forefront of these computational approaches, offering deep insights into the electronic structure and geometry of molecules like 5-Chloro-N-methylpyrimidin-2-amine.
Density Functional Theory (DFT) Applications in Structural Elucidation
Density Functional Theory (DFT) has become a standard method for predicting the structural parameters of pyrimidine (B1678525) derivatives. By approximating the many-electron problem to one of electron density, DFT methods, particularly with hybrid functionals like B3LYP, can accurately calculate molecular geometries. For this compound, DFT calculations would involve optimizing the geometry to find the lowest energy conformation. This process yields crucial information such as bond lengths, bond angles, and dihedral angles. The inner shell excitation of pyrimidine and some halogenated pyrimidines has been investigated using DFT calculations, showing that the characteristics of the spectra can be explained by variations in the electronic and geometrical structures of the molecule. nih.gov
Below is an interactive table showcasing the predicted molecular geometry of this compound based on typical DFT calculation results for similar pyrimidine derivatives.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | N1 | C2 | 1.34 Å | |
| Bond Length | C2 | N3 | 1.33 Å | |
| Bond Length | N3 | C4 | 1.34 Å | |
| Bond Length | C4 | C5 | 1.40 Å | |
| Bond Length | C5 | C6 | 1.38 Å | |
| Bond Length | C6 | N1 | 1.33 Å | |
| Bond Length | C5 | Cl | 1.74 Å | |
| Bond Length | C2 | N(amine) | 1.36 Å | |
| Bond Length | N(amine) | C(methyl) | 1.47 Å | |
| Bond Angle | C6 | N1 | C2 | 115.5° |
| Bond Angle | N1 | C2 | N3 | 127.0° |
| Bond Angle | C2 | N3 | C4 | 115.5° |
| Bond Angle | N3 | C4 | C5 | 128.0° |
| Bond Angle | C4 | C5 | C6 | 116.0° |
| Bond Angle | C5 | C6 | N1 | 118.0° |
Ab Initio Methods in Predicting Molecular Geometries
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also employed for high-accuracy predictions of molecular geometries. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide a detailed description of the electronic structure. For pyrimidine derivatives, ab initio calculations are used to refine the geometries obtained from DFT and to investigate excited states. A complete vibrational assignment and analysis of the fundamental modes of related compounds have been carried out using ab initio HF/6-311+G**(d,p) methods. nih.gov These methods are crucial for validating experimental data and providing a deeper understanding of the molecular framework.
Conformational Analysis and Stability Studies of Substituted Pyrimidinamines
The substituents on the pyrimidine ring, such as the chloro and N-methyl groups in this compound, can lead to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The rotation around the C2-N(amine) bond is a key conformational feature. The orientation of the methyl group relative to the pyrimidine ring (either in the plane or out of the plane) can significantly affect the molecule's stability and reactivity. Hydrogen bonding can also influence the conformation of pyrimidine molecules. nih.govacs.org
Vibrational Spectroscopy Analysis (FTIR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These experimental techniques, when combined with theoretical calculations, allow for a detailed assignment of the observed spectral bands.
Assignment of Fundamental Vibrational Modes
The FTIR and FT-Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the pyrimidine ring and its substituents. FTIR spectroscopy is a valuable tool for the structural elucidation and characterization of pyrimidine derivatives. vandanapublications.comvandanapublications.com The assignment of these bands is facilitated by comparison with the spectra of related molecules and with theoretically calculated frequencies. For instance, the C-H stretching vibrations in aromatic compounds typically appear in the 3100-3000 cm⁻¹ region. gjar.org The vibrational spectra of monomeric diazines have been reported and discussed, providing a basis for the assignment of several bands. ias.ac.in
Below is an interactive data table with the proposed assignments for the fundamental vibrational modes of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretching (amine) |
| ~3050 | Weak | C-H stretching (aromatic) |
| ~2950 | Medium | C-H stretching (methyl) |
| ~1630 | Strong | C=N stretching (ring) |
| ~1580 | Strong | C=C stretching (ring) |
| ~1450 | Medium | CH₃ bending |
| ~1350 | Medium | C-N stretching (amine) |
| ~1200 | Strong | Ring breathing mode |
| ~800 | Strong | C-Cl stretching |
| ~750 | Medium | C-H out-of-plane bending |
Correlation of Experimental and Theoretically Calculated Spectra
A powerful approach in vibrational analysis is the correlation of experimentally measured FTIR and FT-Raman spectra with theoretically calculated spectra obtained from DFT or ab initio methods. The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical models. This correlation allows for a more confident and precise assignment of the observed spectral bands. The vibrational frequencies determined experimentally for similar compounds are compared with those obtained theoretically from force field calculations based on ab initio and DFT methods. nih.gov The study of the Raman spectrum of pyrimidine provides insights into the bond polarizabilities. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For pyrimidine derivatives, ¹H and ¹³C NMR provide essential information about the chemical environment of each atom.
¹H and ¹³C NMR Chemical Shift Prediction and Experimental Verification
Direct experimental NMR data for this compound is not widely available in published literature. However, expected chemical shifts can be predicted based on the analysis of structurally similar compounds and established substituent effects on the pyrimidine ring.
For this compound, the expected ¹H NMR spectrum would feature distinct signals for the methyl protons and the aromatic protons on the pyrimidine ring. The N-methyl group (-NCH₃) protons would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, typically around 2.9-3.1 ppm. The two protons on the pyrimidine ring are in different environments. The proton at the C4 position, being adjacent to the chlorine atom and a nitrogen atom, would be the most deshielded, likely appearing as a singlet around 8.0-8.5 ppm. The proton at the C6 position would be in a slightly different environment, also appearing as a singlet in a similar region.
The ¹³C NMR spectrum would show four distinct signals corresponding to the N-methyl carbon, and the three unique carbons of the pyrimidine ring (C2, C4/C6, and C5). The N-methyl carbon would be expected in the 25-35 ppm range. The pyrimidine ring carbons would appear significantly downfield. Based on data from analogous compounds like 2-aminopyrimidine (B69317) and 2-aminopyridine, the C2 carbon, attached to two nitrogen atoms, would be highly deshielded, appearing around 160-165 ppm. nih.govchemicalbook.com The C4 and C6 carbons would be expected in the 155-160 ppm range, while the C5 carbon, bearing the chloro-substituent, would appear around 115-125 ppm.
To illustrate, ¹H NMR data for the related compound 2-amino-5-methylpyridine (B29535) shows the methyl protons at 2.12 ppm and aromatic protons between 6.32 and 7.79 ppm. chemicalbook.com For 5-chloro-2-methylaniline, the methyl protons are observed at 2.1 ppm, and the aromatic protons are in the 6.6-7.1 ppm range. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on additive models and data from analogous compounds.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -NC H₃ | 3.0 | 30 |
| C 4-H | 8.4 | 158 |
| C 6-H | 8.4 | 158 |
| C 2 | - | 162 |
| C 5-Cl | - | 120 |
Advanced NMR Techniques for Stereochemical Elucidation of Pyrimidinamines
While this compound itself lacks stereocenters, advanced NMR techniques are invaluable for confirming structural assignments and for studying the stereochemistry of more complex derivatives.
COSY (Correlation Spectroscopy): This 2D NMR technique identifies proton-proton (¹H-¹H) couplings within a molecule. For a derivative of this compound, COSY would reveal correlations between vicinal and long-range coupled protons, helping to trace out the spin systems within the molecule and confirm the connectivity of substituted groups.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. nih.gov An HSQC spectrum of the target molecule would show a cross-peak connecting the N-methyl proton signal to the N-methyl carbon signal, and the C4-H and C6-H proton signals to their respective carbon signals, providing unambiguous assignment of the carbon atoms that bear protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is critical for determining stereochemistry and conformation. nih.gov For a bulkier derivative of a pyrimidinamine, NOESY could be used to determine the preferred orientation of substituents relative to the pyrimidine ring.
Electronic Absorption and Emission Spectroscopy Studies (UV-Vis, Photoluminescence)
The electronic properties of pyrimidine derivatives are of great interest for applications in optical materials. UV-Vis and photoluminescence spectroscopy are the primary tools used to investigate these properties.
Quantum Chemical Computations of Electronic Transitions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting and interpreting the electronic spectra of molecules. chemicalbook.com These methods allow for the calculation of the energies of electronic transitions, the oscillator strengths (which relate to absorption intensity), and the nature of the molecular orbitals involved (e.g., HOMO and LUMO). chemicalbook.com
For pyrimidine-based molecules, these calculations can predict the wavelengths of maximum absorption (λₘₐₓ). The electronic transitions are often of a π → π* or n → π* nature. nih.gov The HOMO-LUMO energy gap is a key parameter that can be correlated with the optical and electronic properties of the compound. chemicalbook.com Hybrid quantum-classical algorithms are also being developed to estimate properties like electrostatic interaction energies, which influence molecular behavior. nist.gov
Analysis of Optical Absorption Properties
The UV-Vis absorption spectrum of a molecule provides information about its electronic transitions. For pyrimidine derivatives, the spectra typically show intense absorptions in the UV region. A study on 2-amino-5-chloropyridine (B124133) tetrachloromercurate, a related compound, reported a UV-Vis absorption cut-off wavelength of 348 nm, corresponding to an optical energy band gap of 3.566 eV. researchgate.net The spectrum for 2-amino-4-methylpyrimidine (B85506) shows a strong absorption peak around 290 nm. nist.gov
Based on these analogs, this compound is expected to exhibit strong absorption bands in the 250-350 nm range, corresponding to π → π* transitions within the aromatic pyrimidine ring. The exact position and intensity of these bands are influenced by the electronic effects of the chloro and methylamino substituents.
Table 2: Representative Optical Absorption Data for Related Pyrimidine/Pyridine (B92270) Compounds
| Compound | λₘₐₓ / Cut-off (nm) | Solvent/State | Reference |
|---|---|---|---|
| 2-Amino-5-chloropyridine tetrachloromercurate | 348 (cut-off) | Solid State | researchgate.net |
X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. bldpharm.com
While a crystal structure for this compound is not available in the searched literature, data from closely related molecules like 5-chloro-pyridine-2,3-diamine provides valuable insight. nist.gov In the crystal structure of this analog, the molecule is largely planar, but the amino groups are slightly twisted out of the plane of the pyridine ring. The packing in the crystal is dominated by intermolecular hydrogen bonding involving the amino groups and the pyridine nitrogen atom, leading to the formation of hydrogen-bonded columns. These columns are further stabilized by offset face-to-face π-stacking interactions. nist.gov
For this compound, a similar packing arrangement can be anticipated. The N-H proton of the methylamino group and the ring nitrogen atoms are capable of forming strong intermolecular hydrogen bonds, which would likely be a dominant feature in its solid-state structure. The presence of the chlorine atom could also lead to halogen bonding interactions. These non-covalent interactions dictate the material's crystal packing, which in turn influences its physical properties.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-aminopyrimidine |
| 2-aminopyridine |
| 2-amino-5-methylpyridine |
| 5-chloro-2-methylaniline |
| 2-Amino-5-chloropyridine tetrachloromercurate |
| 2-amino-4-methylpyrimidine |
Crystal Structure Determination and Molecular Packing Analysis
For the related compound, 5-Bromo-N-methyl-pyrimidin-2-amine, the pyrimidine ring is noted to be essentially planar, with a root-mean-square deviation of 0.007 Å. nih.gov The bromine and nitrogen atoms attached to the ring are nearly coplanar with it. nih.gov However, the methyl carbon atom is slightly out of this plane. nih.gov It is reasonable to infer that this compound would adopt a similar nearly planar conformation, with the methyl group likely showing a small displacement from the pyrimidine ring plane.
The molecular packing in these types of structures is often characterized by the efficient stacking of the pyrimidine rings. In the case of 5-Chloro-pyrimidin-2-amine, intermolecular hydrogen bonds link the molecules into chains that propagate in a specific crystallographic direction. nih.gov A similar chain-like or sheet-like arrangement can be anticipated for this compound, driven by hydrogen bonding and other intermolecular forces.
Table 1: Comparative Crystallographic Data of Related Pyrimidine Derivatives
| Compound Name | Formula | Crystal System | Space Group | Key Feature |
|---|---|---|---|---|
| 5-Chloro-pyrimidin-2-amine | C₄H₃ClN₃ | Orthorhombic | Pnma | Molecule lies on a mirror plane nih.gov |
| 5-Bromo-N-methyl-pyrimidin-2-amine | C₅H₆BrN₃ | Monoclinic | P2₁/n | Nearly planar pyrimidine ring nih.gov |
Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular assembly of this compound in the solid state is expected to be dominated by a network of hydrogen bonds and other weaker intermolecular interactions. The presence of a hydrogen bond donor (the N-H group of the methylamine) and multiple acceptor sites (the ring nitrogen atoms) allows for the formation of robust hydrogen-bonded motifs.
In the crystal structure of 5-Chloro-pyrimidin-2-amine, intermolecular N-H···N hydrogen bonds are the primary interactions linking the molecules into infinite chains. nih.gov This type of hydrogen bond is a common and predictable feature in the crystal structures of aminopyrimidines and related heterocyclic systems. mdpi.com
The formation of these hydrogen-bonded networks is a critical factor in determining the physical properties of the compound, such as its melting point and solubility. The directional nature of these bonds imposes a specific and ordered arrangement of the molecules in the crystal lattice. It is the interplay of these various intermolecular forces that dictates the final, most stable three-dimensional structure.
Table 2: Potential Hydrogen Bond Parameters in this compound (Inferred from Analogs)
| Donor-H···Acceptor | Type of Interaction | Expected Role in Crystal Packing |
|---|---|---|
| N-H···N | Strong Hydrogen Bond | Formation of primary chains or dimers nih.govnih.gov |
| C-H···N | Weak Hydrogen Bond | Stabilization of the 2D or 3D network nih.gov |
| C-H···Cl | Weak Hydrogen Bond | Contribution to overall lattice energy and packing efficiency nih.gov |
Biological Activity and Medicinal Chemistry Research of 5 Chloro N Methylpyrimidin 2 Amine and Its Analogs
Investigation of Bioactive Potential of Halogenated Pyrimidinamines
The pyrimidine (B1678525) nucleus and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. nih.govresearchgate.netbenthamdirect.com The strategic placement of a halogen atom, such as chlorine, on the pyrimidine ring can significantly influence the compound's biological profile. Halogenation can alter factors like lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com
Research into halogenated pyrimidine derivatives has revealed their potential as potent bioactive agents. For instance, certain halogenated pyrimidines have demonstrated significant inhibitory effects on the biofilm formation of pathogenic bacteria like Enterohemorrhagic Escherichia coli (EHEC). mdpi.com Compounds such as 2-amino-5-bromopyrimidine (2A5BP) and 2-amino-4-chloropyrrolo[2,3-d]pyrimidine (2A4CPP) were found to effectively reduce EHEC biofilm formation at concentrations that did not inhibit bacterial growth, suggesting a specific antibiofilm mechanism. mdpi.com This activity is linked to the downregulation of key genes responsible for curli production, which is essential for biofilm integrity. mdpi.com
In the realm of oncology, halogenated pyrimidines have been investigated as inhibitors of key signaling pathways involved in tumor growth and angiogenesis. A notable example is the 5-chloro-N(4)-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold, which was designed to selectively inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of tumor-induced blood vessel formation. nih.gov This demonstrates the potential of chloro-substituted pyrimidine analogs in the development of targeted cancer therapies.
Structure-Activity Relationship (SAR) Studies in Pyrimidine Scaffold Optimization
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.
SAR studies have consistently shown that the pyrimidine moiety is often a critical pharmacophore for biological activity. acs.org The introduction, removal, or modification of substituent groups can lead to significant changes in efficacy.
For example, in a series of novel pyrimidine derivatives designed as antitubercular agents, the central pyrimidine ring was found to be essential for their activity. acs.org Modifications at different positions of the pyrimidine scaffold have been explored to enhance various biological activities:
Anticancer Activity: For pyrimidine derivatives targeting kinases like Anaplastic Lymphoma Kinase (ALK), the arrangement of atoms on the pyrimidine ring is critical for establishing hydrogen-bond interactions with key residues in the ATP binding site of the enzyme. acs.org
Anti-inflammatory Activity: In the development of selective COX-2 inhibitors, the presence of specific moieties, such as a sulfonamide phenyl group, attached to the pyrimidine core has been shown to be advantageous. mdpi.com The substitution pattern on this phenyl ring can further modulate the inhibitory potency and selectivity. For instance, compounds with a p-tolyl group have shown potent COX-2 inhibition. nih.gov
The following table summarizes the impact of different substituents on the COX-2 inhibitory activity of a series of pyrimidine-5-carbonitrile derivatives.
| Compound | Substituent at C-2 | COX-2 Inhibition IC50 (µM) mdpi.com |
| 3b | 4-(benzo[d]thiazol-2-ylamino)benzyl | 0.20 ± 0.01 |
| 5b | 4-sulfamoylphenyl | 0.18 ± 0.01 |
| 5d | 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl | 0.16 ± 0.01 |
| Celecoxib | (Reference Drug) | 0.19 ± 0.01 |
| Nimesulide | (Reference Drug) | 1.50 ± 0.01 |
Rational drug design, often guided by the three-dimensional structure of the biological target, is a powerful strategy for developing potent and selective pyrimidine-based inhibitors. acs.org This approach involves designing molecules with specific pharmacophoric features that can optimally interact with the target's binding site. nih.gov
Key principles in the rational design of pyrimidine analogs include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of a known inhibitor with different chemical groups (bioisosteres) that retain similar biological activity can lead to improved properties.
Structure-Based Drug Design (SBDD): Utilizing the crystal structure of a target protein to design inhibitors that fit precisely into the active site. For example, SBDD was used to develop a novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives as Aurora A kinase inhibitors. acs.org
Pharmacophore Modeling: Identifying the essential structural features required for biological activity and using this model to design new compounds. For EGFR inhibitors, essential features include a flat heteroaromatic system (like pyrimidine) to occupy the adenine binding pocket and form hydrogen bonds with key amino acid residues. nih.gov
Hybridization: Combining two or more pharmacophores into a single molecule to create "smart" molecules with potentially enhanced activity or a dual mode of action. nih.gov
These principles have been successfully applied to design pyrimidine derivatives as potent inhibitors of various targets, including EGFR, by ensuring the designed molecules possess the correct geometry and chemical features to bind effectively. nih.govrsc.org
Mechanistic Insights into Biological Interactions
Understanding how 5-Chloro-N-methylpyrimidin-2-amine and its analogs interact with biological systems at a molecular level is key to their development as therapeutic agents. Research has focused on their ability to inhibit specific enzymes and modulate signaling pathways.
Pyrimidine derivatives have been identified as inhibitors of several important enzyme families.
Cyclooxygenase (COX) Enzymes: Pyrimidine-based compounds have been developed as selective inhibitors of COX-2, an enzyme implicated in inflammation and cancer. mdpi.comnih.gov These inhibitors typically function by blocking the enzyme's active site, thereby preventing the synthesis of prostaglandins. The selectivity for COX-2 over the related COX-1 isoform is a critical design feature to reduce gastrointestinal side effects. mdpi.com Studies have shown that some pyrimidine derivatives can achieve COX-2 inhibition comparable to the reference drug meloxicam. mdpi.com For instance, certain pyrimidine-5-carbonitrile derivatives demonstrated potent COX-2 inhibition with IC50 values in the submicromolar range, nearly equal to Celecoxib. mdpi.comnih.gov
Kinases: Protein kinases are a major class of drug targets, particularly in oncology. Pyrimidine-containing molecules are well-established kinase inhibitors, often acting as ATP-competitive inhibitors by occupying the ATP-binding site of the kinase. mdpi.com The pyrimidine ring is adept at forming crucial hydrogen bonds with the "hinge" region of the kinase domain. mdpi.com A wide range of kinases are targeted by pyrimidine derivatives, including:
Janus Kinases (JAKs): Pyrimidine compounds have been discovered as potent and selective inhibitors of JAKs, which are critical in cytokine signaling. nih.govresearchgate.net
Aurora and Polo-like Kinases (PLK): These are key regulators of the cell cycle, and numerous pyrimidine-based inhibitors have been developed against them. mdpi.comnih.gov
Receptor Tyrosine Kinases (RTKs): This family includes EGFR and VEGFR, which are crucial for cell proliferation and angiogenesis. Pyrimidine derivatives have been extensively developed as inhibitors of these kinases in the context of non-small cell lung cancer and other malignancies. nih.govnih.gov
The table below presents the inhibitory activity of selected pyrimidine derivatives against various kinases.
| Pyrimidine Derivative Class | Target Kinase | Example IC50 Values (µM) |
| Pyrimido[4,5-b]indoles nih.gov | VEGFR-2 | Potent inhibition comparable to sunitinib |
| Pyrimidine-based compounds mdpi.com | Aurora A | 0.0008 - 0.014 |
| Pyrimidine-based compounds mdpi.com | Aurora B | 0.00037 - 0.004 |
| Pyrimidine-based compounds mdpi.com | PLK | 0.00083 - 0.0009 |
| Pyrimidine-4,6-diamines researchgate.net | JAK3 | 0.0021 (for compound 11e) |
Phosphopantetheinyl Transferase (PPTase): PPTases are essential enzymes in bacteria, involved in the biosynthesis of fatty acids and natural products. nih.gov They represent a novel target for antibacterial agents. While research on this compound itself is limited in this area, related pyrimidine structures, such as hydroxypyrimidinethione derivatives, have been identified as binders and potential inhibitors of bacterial PPTases like PptAb from Mycobacterium abscessus. nih.govresearchgate.net These compounds could serve as scaffolds for developing new inhibitors targeting this essential bacterial enzyme. nih.gov
Beyond direct enzyme inhibition, pyrimidine analogs can modulate cellular function by interfering with receptor-mediated signaling pathways.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a crucial role in the immune system and cell growth. nih.govnih.gov Dysregulation of this pathway is implicated in autoimmune diseases and hematological malignancies. nih.gov
Pyrimidine-based molecules have been rationally designed as potent inhibitors of JAK kinases. nih.gov By binding to the ATP-binding site of JAKs (particularly JAK1 and JAK3), these inhibitors block the phosphorylation and subsequent activation of STAT proteins. nih.govresearchgate.net This prevents the STAT proteins from translocating to the nucleus to regulate gene expression, thereby interrupting the inflammatory or proliferative signals. nih.gov The development of pyrimidine derivatives with selectivity for specific JAK isoforms (e.g., JAK1 over JAK2) is a key goal to minimize potential side effects associated with inhibiting multiple family members. nih.gov
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is crucial in medicinal chemistry for understanding drug-receptor interactions and for designing new, more potent therapeutic agents. For pyrimidine derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action across various biological targets.
In the context of anticancer research , docking studies have investigated the binding patterns of pyrimidine-5-carbonitrile derivatives against the epidermal growth factor receptor (EGFR). These studies help in understanding how these compounds mimic ATP to inhibit the tyrosine kinase activity of both wild-type (EGFR^WT) and mutant (EGFR^T790M) forms of the receptor. rsc.orgrsc.orgnih.gov For instance, the binding modes of potent derivatives have been examined, revealing key interactions within the EGFR active site that contribute to their inhibitory effects. rsc.org Similarly, docking studies have been employed to explore the interaction of pyrimidine analogs with other cancer-related targets like cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.govnih.gov The binding affinity and orientation of pyrimidine derivatives to the target site, such as CDK8, are analyzed to predict their antiproliferative activity. nih.gov
For anti-inflammatory applications, molecular docking has been used to study the interaction of pyrimidine analogs with cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway. tandfonline.comnih.gov These studies have shown that potent pyrimidine-based inhibitors can fit well into the COX-2 active site, forming hydrogen bonds with key amino acid residues, which explains their selective inhibitory activity. tandfonline.comnih.gov The binding interactions of pyrazolo[3,4-d]pyrimidine derivatives with COX-2 have been compared to known inhibitors like celecoxib to understand their comparable anti-inflammatory effects. nih.gov
In the development of antiviral agents , molecular docking has been utilized to evaluate the potential of pyrimidine derivatives against viral proteins. For example, various pyrido[2,3-d]pyrimidine derivatives were docked against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, to predict their antiviral potency. mdpi.comresearchgate.net The results from these in silico studies often correlate well with in vitro antiviral assays, validating the predicted binding modes and inhibitory potential. mdpi.comresearchgate.net Docking has also been used to interpret the action of pyrrolopyrimidine derivatives against the viral polymerase enzymes of Rotavirus and Coxsackievirus B4. nih.gov
Furthermore, in the search for new antimicrobial agents, molecular docking has been applied to understand how pyrimidine derivatives interact with bacterial targets. Studies have explored the binding of pyrimidine analogs to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. eurekaselect.com
Table 1: Molecular Docking Studies of Pyrimidine Derivatives
| Therapeutic Area | Protein Target | Pyrimidine Derivative Class | Key Findings from Docking Analysis |
|---|---|---|---|
| Anticancer | EGFR (WT and T790M mutant) | Pyrimidine-5-carbonitriles | Compounds mimic ATP, binding to the kinase domain; key interactions with active site residues identified. rsc.orgrsc.org |
| Anticancer | Cyclin-Dependent Kinase 8 (CDK8) | General Pyrimidine Derivatives | Identified binding pocket interactions, suggesting a potential mechanism for antiproliferative activity. nih.gov |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Pyridopyrimidines, Pyrazolo[3,4-d]pyrimidines | Showed strong binding affinity and hydrogen bonding with active site residues, comparable to celecoxib. tandfonline.comnih.gov |
| Antiviral | SARS-CoV-2 Main Protease (Mpro) | Pyrido[2,3-d]pyrimidines | Predicted high binding affinity, correlating with in vitro antiviral activity. mdpi.comresearchgate.net |
| Antiviral | Rotavirus/Coxsackievirus Polymerase | Pyrrolopyrimidines | Elucidated binding modes to explain observed antiviral effects. nih.gov |
| Antimicrobial | Penicillin-Binding Protein (PBP2a) | General Pyrimidine Derivatives | Identified compounds with good binding affinity, suggesting a mechanism for antibacterial action. eurekaselect.com |
Therapeutic Applications of Pyrimidinamine Derivatives in Disease Models
Antiviral Properties and Mechanisms
Pyrimidine derivatives represent a significant class of compounds with broad-spectrum antiviral activity against a wide range of DNA and RNA viruses. nih.gov Their mechanisms of action are diverse, often targeting essential viral enzymes or host cell pathways necessary for viral replication.
One of the primary mechanisms involves the inhibition of viral replication by interfering with the synthesis of viral DNA or RNA. youtube.com For instance, certain pyrrolopyrimidine and related derivatives have shown significant activity against gastroenteric viruses like Rotavirus and Coxsackievirus B4. nih.govresearchgate.net Molecular modeling suggests these compounds may target the viral polymerase enzymes, thereby halting viral genome replication. nih.gov
Another key strategy employed by antiviral pyrimidine analogs is the inhibition of host cell enzymes that are crucial for viral replication. Some compounds have been found to inhibit de novo pyrimidine biosynthesis within the host cell. nih.gov By limiting the available pool of pyrimidine nucleotides, these compounds effectively starve the virus of the necessary building blocks for synthesizing its own genetic material. This mechanism has been shown to be effective against a variety of RNA viruses, including alphaviruses, flaviviruses, and influenza virus. nih.gov Interestingly, some of these host-targeting antivirals can also induce an antiviral state by activating innate immunity genes, independent of type 1 interferon production. nih.gov
Furthermore, pyrimidine derivatives have been developed to target specific viral enzymes. Pyrido[2,3-d]pyrimidines have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme critical for the processing of viral polyproteins and subsequent viral maturation. mdpi.comresearchgate.netmdpi.com Other pyrimidine-containing compounds have been reported to inhibit viruses such as influenza virus, respiratory syncytial virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov For example, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com
Anticancer Activity and Tumor Growth Inhibition
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating potent activity against a variety of human cancer cell lines. nih.govarabjchem.org These compounds often exert their effects by targeting key molecules involved in cancer cell proliferation, survival, and signaling.
A prominent mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). nih.govekb.eg EGFR is often overexpressed in various tumors, and its inhibition can halt cancer cell growth. Pyrimidine-5-carbonitrile and pyrido[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of both wild-type EGFR and its drug-resistant T790M mutant form. rsc.orgrsc.orgnih.gov These compounds have shown high cytotoxic activities against cancer cell lines such as hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), breast cancer (MCF-7), and colorectal carcinoma (HCT-116). rsc.orgrsc.orgjrasb.com The inhibition of EGFR often leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis, as evidenced by increased levels of caspase-3. rsc.orgrsc.org
Beyond EGFR, pyrimidine derivatives have been developed to target other critical pathways. Some analogs function as multi-targeted antifolates, inhibiting enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are essential for DNA synthesis. ekb.eg This disruption of nucleotide synthesis preferentially affects rapidly dividing cancer cells.
In vitro studies have consistently shown the efficacy of various pyrimidine analogs. For example, certain pyrimidine-5-carbonitriles exhibited potent growth inhibitory action against a panel of 60 human cancer cell lines. ekb.eg Other studies have highlighted the effectiveness of pyrimidine-hydrazone hybrids against colon adenocarcinoma, breast cancer, and lung cancer cell lines, with some compounds showing particular efficacy against doxorubicin-resistant cancer cells. nih.gov The antiproliferative effects of these compounds are often dose-dependent. mdpi.com
Table 2: Anticancer Activity of Selected Pyrimidine Derivatives
| Derivative Class | Target | Cancer Cell Lines Tested | Observed Effect | Reference |
|---|---|---|---|---|
| Pyrimidine-5-carbonitriles | EGFR (WT & T790M) | HepG2, A549, MCF-7, HCT-116 | Potent cytotoxicity, cell cycle arrest at G2/M, apoptosis induction. | rsc.orgrsc.org |
| Pyrido[2,3-d]pyrimidin-4(3H)-ones | EGFR (WT & T790M) | A-549, PC-3, HCT-116, MCF-7 | High cytotoxic and inhibitory activities, apoptosis induction. | nih.gov |
| Pyrimidine-hydrazone hybrids | Topo IIα (putative) | LoVo, LoVo/DX, MCF-7, A549, HeLa | Inhibition of cancer cell proliferation, effective against doxorubicin-resistant cells. | nih.gov |
| Pyrido [2,3-d]pyrimidines | Not specified | HaCaT, A549 | Strong cytotoxicity at 100 μM. | mdpi.com |
| 4-Aminopyrimidine-5-carbonitriles | Not specified | Glioblastoma cell lines | Antiproliferative activity comparable to cisplatin. | ekb.eg |
Anti-inflammatory Effects and Inflammatory Mediator Modulation
Pyrimidine derivatives have emerged as significant candidates in the development of anti-inflammatory drugs due to their ability to modulate key inflammatory pathways. tandfonline.com Their mechanism of action is often associated with the inhibition of enzymes and signaling molecules that produce pro-inflammatory mediators. nih.gov
A primary target for many anti-inflammatory pyrimidine compounds is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is overexpressed during inflammation and in some cancers. mdpi.commdpi.com By selectively inhibiting COX-2, these derivatives can reduce the production of prostaglandins (like PGE2), which are key mediators of pain and inflammation, while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Several studies have reported pyrimidine derivatives with high selectivity towards COX-2, with some compounds showing potency comparable or superior to established drugs like celecoxib. mdpi.commdpi.comnih.gov
Beyond COX inhibition, pyrimidine derivatives can modulate other critical inflammatory pathways. They have been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines. By inhibiting NF-κB, pyrimidine compounds can effectively downregulate the inflammatory cascade.
Additionally, some pyrimidine analogs possess antioxidant properties, which contribute to their anti-inflammatory profile. They can reduce the levels of reactive oxygen species (ROS) in inflammatory cell models. mdpi.comnih.gov Since oxidative stress and inflammation are closely linked, the ability to scavenge free radicals is a valuable therapeutic attribute.
In vivo studies using models like the carrageenan-induced rat paw edema have confirmed the anti-inflammatory effects of various pyridopyrimidine derivatives, with some demonstrating superior activity compared to standard drugs. nih.govx-mol.net
Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives
| Derivative Class | Primary Target/Mechanism | Key Inflammatory Mediators Modulated | Key Findings | Reference |
|---|---|---|---|---|
| General Pyrimidine Derivatives (L1, L2) | Selective COX-2 Inhibition | COX-2, Reactive Oxygen Species (ROS) | High selectivity for COX-2 over COX-1; reduced ROS levels in THP-1 cells. | mdpi.comnih.gov |
| Pyrazolo[3,4-d]pyrimidines | COX-2 Inhibition | COX-2, Prostaglandin E2 (PGE2) | Potently suppressed COX-2 activity with IC50 values comparable to celecoxib. | nih.gov |
| Cyanopyrimidines | COX-2 Inhibition | COX-2 | Showed potent and selective COX-2 inhibition, with IC50 values similar to celecoxib. | mdpi.com |
| Pyridopyrimidinones | COX-2 Inhibition | COX-2, Carrageenan-induced edema | Exerted superior in vitro COX-2 inhibition and in vivo anti-inflammatory effects compared to celecoxib. | nih.gov |
Antimicrobial and Antifungal Investigations
The pyrimidine scaffold is a versatile core for the development of agents with significant antimicrobial and antifungal properties. innovareacademics.in Research has demonstrated the efficacy of various pyrimidine derivatives against a broad range of pathogenic bacteria and fungi.
In antibacterial studies, pyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. innovareacademics.innih.govacs.org For instance, newly synthesized 1,2,4-triazolo[1,5-a]pyrimidine derivatives exhibited significant antibacterial action against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative), with some compounds showing larger inhibition zones than the standard drug ciprofloxacin. acs.org The mechanism for some of these compounds is believed to involve the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival. acs.org Other studies have also reported promising activity for pyrimidine derivatives, with minimum inhibitory concentration (MIC) values indicating potent effects. nih.govresearchgate.net
In the realm of antifungal research, pyrimidine derivatives have been extensively investigated, particularly for agricultural applications against phytopathogenic fungi. nih.govresearchgate.net Several novel series of pyrimidines have been synthesized and tested against fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. acs.org For example, pyrimidine derivatives containing an amide moiety displayed excellent activity against Phomopsis sp., with EC50 values significantly better than the commercial fungicide pyrimethanil. sci-hub.se Similarly, ferulic acid derivatives incorporating a trifluoromethyl pyrimidine framework were highly effective against kiwifruit soft rot fungi. acs.org The fungicidal activity is often evaluated using the mycelium growth rate method, which has identified compounds that strongly inhibit various plant pathogens like Alternaria solani and Fusarium solani. amazonaws.com Some pyrimidine derivatives have also shown efficacy against human fungal pathogens like Candida albicans and Aspergillus niger. innovareacademics.innih.gov
Table 4: Antimicrobial and Antifungal Activity of Pyrimidine Derivatives
| Activity | Derivative Class | Pathogens Tested | Key Findings | Reference |
|---|---|---|---|---|
| Antibacterial | 1,2,4-Triazolo[1,5-a]pyrimidines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Some compounds showed larger inhibition zones than ciprofloxacin; dual inhibition of DNA gyrase and DHFR proposed. | acs.org |
| Antibacterial & Antifungal | Pyrimidin-2-ol/thiol/amine analogues | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Several compounds showed significant antimicrobial activity with low MIC values. | nih.gov |
| Antifungal | Pyrimidines with an amide moiety | Phomopsis sp. and other plant pathogenic fungi | Exhibited excellent activity with EC50 values (e.g., 1.4 µg/mL) superior to pyrimethanil (32.1 µg/mL). | sci-hub.se |
| Antifungal | Ferulic acid derivatives with trifluoromethyl pyrimidine | B. dothidea, Phomopsis sp. | Highly effective with EC50 values (e.g., 0.80 µg/mL against Phomopsis sp.) far outperforming pyrimethanil. | acs.org |
| Antifungal | Pyrazolo[1,5-a]pyrimidines | Cytospora sp., Fusarium solani, and other phytopathogenic fungi | Derivatives showed effective inhibition of mycelial growth with IC50 values in the µg/mL range. | amazonaws.com |
Anti-malarial Activity and Efficacy
The pyrimidine core is a well-established pharmacophore in the development of antimalarial drugs, primarily due to its ability to interfere with critical metabolic pathways in the Plasmodium parasite. The most validated target for pyrimidine-based antimalarials is the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the parasite's folate biosynthesis pathway, which is required for DNA synthesis and replication. By inhibiting Plasmodium falciparum DHFR (PfDHFR), these compounds effectively halt parasite proliferation.
However, the efficacy of classical antifolates like pyrimethamine has been severely compromised by the emergence of drug-resistant parasite strains, which carry mutations in the dhfr gene. This has driven research towards developing novel pyrimidine derivatives that can overcome this resistance.
Recent efforts have focused on synthesizing hybrid molecules that combine the pyrimidine scaffold with other pharmacophores. For example, a series of 4-aminoquinoline-pyrimidine hybrids were developed to be effective against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Several of these hybrids displayed significantly better antimalarial activity than chloroquine and pyrimethamine against resistant strains, demonstrating the potential of this molecular hybridization strategy to combat drug resistance.
Pharmacological Profiling and Preclinical Research Paradigms
In Vitro Biological Assay Development and High-Throughput Screening
The initial pharmacological evaluation of this compound and its analogs relies heavily on a diverse array of in vitro biological assays. These assays are fundamental for identifying preliminary biological activity, elucidating mechanisms of action, and selecting promising candidates for further development. The development of these assays is often tailored to specific therapeutic targets, such as protein kinases, which are common targets for pyrimidine-based compounds. mdpi.com
A key strategy in the preclinical assessment of pyrimidine derivatives involves screening for kinase inhibitory activity. nih.gov For instance, novel pyrimidin-2-amine derivatives have been evaluated as potential inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication implicated in cancer. nih.gov High-throughput screening (HTS) methodologies are employed to efficiently test large libraries of these analogs. One common technique is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. nih.gov This method measures the binding affinity of compounds to the kinase of interest by detecting the FRET signal between a europium-labeled antibody and a fluorescent tracer bound to the kinase. nih.gov A decrease in the FRET signal indicates that the test compound is displacing the tracer, signifying binding to the kinase.
Beyond primary target engagement, a battery of cell-based assays is used to determine the effect of these compounds on cellular processes. Antiproliferative assays are critical for anticancer drug discovery, with compounds frequently tested against panels of human cancer cell lines. nih.gov For example, the antiproliferative activity of PLK4 inhibitors derived from the pyrimidin-2-amine scaffold has been assessed against breast cancer cells. nih.gov Other in vitro evaluations for analogs have included screening for antimicrobial activity against various bacterial and fungal strains and antioxidant activity using methods like the diphenylpicrylhydrazyl (DPPH) radical scavenging assay. researchgate.net Furthermore, some 2-aminopyrimidine (B69317) derivatives have been specifically evaluated for their ability to inhibit enzymes such as β-Glucuronidase. mdpi.com
The data below summarizes the in vitro inhibitory activity of selected pyrimidin-2-amine analogs against PLK4 kinase. nih.gov
Table 1: In Vitro PLK4 Inhibitory Activity of Selected Pyrimidin-2-amine Analogs
| Compound | PLK4 IC₅₀ (μM) |
|---|---|
| 8a | >10 |
| 8h | 0.0067 |
| 3r | Not specified |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
High-throughput screening facilities often utilize a suite of technologies to assess compound activity. enamine.net These can include various optical readouts like luminescence, fluorescence intensity, and fluorescence polarization. enamine.net For cellular screening, platforms such as the Fluorometric Imaging Plate Reader (FLIPR) are used to monitor intracellular calcium mobilization, which is particularly useful for studying GPCRs and ion channels. enamine.net
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, analogs of this compound are advanced to in vivo studies using animal models to assess their efficacy and potential therapeutic utility. These preclinical models are designed to mimic human diseases and provide crucial information on a compound's performance in a complex biological system. The choice of animal model is dictated by the therapeutic area of interest, such as oncology, inflammation, or infectious diseases. mdpi.comnih.gov
In the context of inflammation and pain research, pyrimidine derivatives have been evaluated as P2X7 receptor antagonists. nih.gov The P2X7 receptor is implicated in inflammatory processes, and its inhibition is a potential therapeutic strategy. nih.gov To test the in vivo efficacy of these antagonists, researchers utilize established rodent models. For example, a mouse ex vivo model can be used to measure a compound's ability to inhibit the release of inflammatory cytokines like Interleukin-1β (IL-1β) in whole blood. nih.gov
Furthermore, specific animal models of disease are employed to evaluate analgesic and anti-inflammatory effects. These can include:
Spared Nerve Injury (SNI) Model: A model of neuropathic pain where tactile allodynia (pain response to a non-painful stimulus) is measured. nih.gov
Carrageenan-Induced Paw Edema Model: An acute inflammatory model where the anti-inflammatory effect of a compound is assessed by its ability to reduce paw swelling. nih.gov
Collagen-Induced Arthritis (CIA) Model: A model for rheumatoid arthritis used to evaluate a compound's potential to treat chronic inflammatory disease. nih.gov
In one study, a pyrimidine-based P2X7 antagonist, compound 1e , demonstrated robust inhibition of IL-1β release in the mouse ex vivo model. nih.gov However, when tested in the SNI, carrageenan-induced paw edema, and CIA models in mice, it did not show significant analgesic or anti-inflammatory effects. nih.gov Such results, while negative, are vital for understanding the translational potential of a compound and its specific mechanism.
The table below summarizes the in vivo testing paradigm for a representative pyrimidine analog. nih.gov
Table 2: In Vivo Evaluation of Pyrimidine Analog 1e
| Model | Species | Compound | Outcome |
|---|---|---|---|
| Ex vivo IL-1β Release | Mouse | 1e | Robust reduction of IL-1β |
| Spared Nerve Injury (SNI) | Mouse | 1e | No analgesic effect |
| Carrageenan-Induced Paw Edema | Mouse | 1e | No anti-inflammatory effect |
For other applications, such as infectious diseases, analogs have been tested for in vivo trypanocidal activity in mouse models, although the specific analogs in one study showed a lack of treatment efficacy despite promising in vitro results, highlighting the challenges of translating in vitro potency to in vivo effectiveness. mdpi.com
Chemical Reactivity and Reaction Mechanisms of 5 Chloro N Methylpyrimidin 2 Amine
Exploration of Nucleophilic and Electrophilic Reactivity of the Pyrimidine (B1678525) Core
The pyrimidine ring is an electron-deficient aromatic system, a characteristic that generally makes it susceptible to nucleophilic attack. researchgate.net However, the reactivity of substituted pyrimidines is a nuanced interplay of the electronic effects of their functional groups.
Influence of Halogen and Amine Substituents on Reactivity
The presence of both a halogen and an amine substituent on the pyrimidine ring of 5-Chloro-N-methylpyrimidin-2-amine creates a complex reactivity profile. The chlorine atom at the 5-position is an electron-withdrawing group, which further deactivates the ring towards electrophilic substitution and enhances its susceptibility to nucleophilic attack. uoanbar.edu.iq Conversely, the N-methylamino group at the 2-position is an electron-donating group, which tends to activate the ring towards electrophilic attack and can direct incoming electrophiles.
The structural impact of halogen substituents on the reactivity of pyridine-based compounds has been studied, revealing that the influence of the halogen increases with its size (Cl < Br < I). nih.govmdpi.com This is attributed to the increasing size of the σ-hole, which affects non-covalent interactions like halogen bonding. nih.gov In the context of this compound, the chlorine atom's electronegativity activates the positions ortho and para to it for nucleophilic attack. nih.gov
Reaction Pathways and Intermediate Species Characterization
Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for halopyrimidines. researchgate.netmdpi.com In the case of this compound, a nucleophile can potentially attack the carbon atom bearing the chloro group. The stability of the intermediate Meisenheimer complex, a resonance-stabilized carbanion, plays a crucial role in determining the reaction's feasibility. The electron-withdrawing nature of the ring nitrogens and the chloro substituent helps to stabilize this intermediate.
Characterization of intermediates in pyrimidine reactions often involves spectroscopic techniques like Nuclear Magnetic Resonance (NMR). For instance, in related pyrimidine compounds, 1H and 13C NMR have been used to elucidate the structures of reaction products and intermediates, confirming the positions of substituents and the nature of the pyrimidine core.
Cross-Coupling Reactions Involving the Pyrimidine Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are widely applied to functionalize heterocyclic compounds like pyrimidines. nih.gov
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orguwindsor.ca this compound can serve as the halide partner in Suzuki reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. The success of these reactions often depends on the choice of catalyst, ligands, and reaction conditions. researchgate.netnih.govresearchgate.net The use of electron-rich and bulky phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing N-aryl pyrimidines. nih.gov While this compound already possesses an amino group, the chloro group at the 5-position can undergo Buchwald-Hartwig amination with another amine, leading to the synthesis of 5-aminopyrimidine (B1217817) derivatives. The choice of phosphine ligands is critical for the success of these transformations, with bulky, electron-rich ligands often providing the best results. nih.gov The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.orglibretexts.org
| Reaction | Description | Key Components | Application to this compound |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds. | Aryl/vinyl boronic acid or ester, Pd catalyst, base. | Coupling at the 5-position to introduce new carbon-based substituents. |
| Buchwald-Hartwig Amination | Forms C-N bonds. | Amine, Pd catalyst, base, phosphine ligand. | Reaction at the 5-position with various amines to synthesize 5-amino-N-methylpyrimidin-2-amine derivatives. |
Other Metal-Catalyzed Transformations and Their Mechanisms
Besides palladium, other transition metals like nickel and copper can also catalyze cross-coupling reactions on pyrimidine rings. Nickel catalysts, for instance, have been used for the coupling of organozinc reagents (Negishi coupling) and for the amination of aryl chlorides. researchgate.net Copper-catalyzed reactions, such as the Ullmann condensation, have traditionally been used for the formation of C-N and C-O bonds, although they often require harsher conditions than their palladium-catalyzed counterparts.
More recent developments include the "aminative Suzuki–Miyaura coupling," which combines elements of both Suzuki and Buchwald-Hartwig reactions to form diaryl amines from aryl halides and boronic acids in a single step. snnu.edu.cn Such innovative methodologies could potentially be applied to this compound to access novel molecular scaffolds.
Cycloaddition and Heterocycle Annulation Reactions of Pyrimidinamines
Cycloaddition reactions are powerful synthetic tools for the construction of cyclic and heterocyclic systems. mdpi.com Pyrimidinamines can participate in these reactions, leading to the formation of fused heterocyclic structures.
Diels-Alder reactions, a type of [4+2] cycloaddition, can occur with pyrimidines acting as either the diene or the dienophile, depending on the substituents and the reaction partner. mdpi.com For instance, electron-withdrawing groups on the pyrimidine ring can enhance its dienophilic character. Intramolecular Diels-Alder reactions have also been reported for substituted pyridazines, a related heterocycle, leading to the formation of fused ring systems. mdpi.com
Heterocycle annulation involves the construction of a new heterocyclic ring onto an existing one. N-heterocyclic carbene (NHC)-catalyzed annulation of ynals with amidines has been reported for the synthesis of pyrimidin-4-ones. nih.gov Aminopyrazoles can undergo condensation reactions with various building blocks to form pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with significant biological activities. rsc.org These types of reactions highlight the potential of the amino group in this compound to participate in ring-forming processes.
Stability and Degradation Pathways of this compound Under Various Conditions
The stability of this compound is a critical aspect of its chemical profile, influencing its storage, handling, and persistence in various environments. The presence of a chloro-substituent on the pyrimidine ring, along with an N-methylamino group, dictates its susceptibility to degradation under different stress conditions, including hydrolysis, photolysis, and thermal stress. Forced degradation studies, which subject the compound to conditions more severe than typical storage, are instrumental in identifying potential degradation products and pathways. nih.govbiomedres.usbiopharminternational.com
Hydrolytic Stability
The hydrolysis of chloropyrimidines is a known degradation pathway, often influenced by the pH of the aqueous solution. In the case of this compound, the chlorine atom at the 5-position is susceptible to nucleophilic attack by water or hydroxide (B78521) ions. The rate of this hydrolysis is dependent on the electron-withdrawing or -donating nature of the other substituents on the pyrimidine ring. The N-methylamino group at the 2-position, being an electron-donating group, can influence the electron density of the pyrimidine ring and, consequently, the lability of the C-Cl bond.
Photolytic Stability
Exposure to ultraviolet (UV) radiation can induce photochemical reactions in pyrimidine derivatives, leading to degradation. For chloropyrimidines, a common photodegradation pathway involves the homolytic cleavage of the carbon-chlorine bond, generating a pyrimidinyl radical. This highly reactive intermediate can then undergo various reactions, such as hydrogen abstraction from the solvent or reaction with other molecules.
A study on the photodegradation of 2-chloropyridine (B119429) in aqueous solution revealed the formation of several intermediate products, including 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid, highlighting the potential for ring-opening and oxidation reactions upon photolysis. nih.gov Although this compound is a pyridine (B92270) derivative, the photochemical principles can be analogous for pyrimidines. The presence of the N-methylamino group in this compound may also influence the photolytic pathway, potentially participating in or directing the degradation process.
Thermal Stability
The thermal stability of this compound is crucial for its synthesis, purification, and storage. At elevated temperatures, decomposition can occur through various mechanisms, including the cleavage of the C-Cl bond and the degradation of the pyrimidine ring itself. The N-methylamino group may also be susceptible to thermal degradation.
While specific thermal degradation data for this compound is scarce, general knowledge of related heterocyclic compounds suggests that decomposition products could include smaller volatile molecules resulting from ring fragmentation. The kinetics of decomposition of N-chloroamino acids have been shown to follow a concerted mechanism involving an imine-like transition state, a pathway that could be relevant to the degradation of the N-methylamino side chain under thermal stress. nih.gov
The following table summarizes the potential degradation of this compound under different conditions, based on the reactivity of analogous compounds.
| Condition | Potential Degradation Pathway | Potential Degradation Products |
| Hydrolysis (Aqueous) | Nucleophilic substitution of chlorine by hydroxyl group. | 5-Hydroxy-N-methylpyrimidin-2-amine, Chloride ions |
| Photolysis (UV light) | Homolytic cleavage of C-Cl bond, ring opening, oxidation. | Pyrimidinyl radicals, Hydroxylated derivatives, Ring-opened products (e.g., aldehydes, carboxylic acids) |
| Thermal Stress | Cleavage of C-Cl bond, decomposition of the pyrimidine ring and side chain. | Smaller volatile molecules, Char |
It is important to note that the actual degradation products and pathways for this compound would need to be confirmed through specific experimental studies, such as stability-indicating HPLC methods and forced degradation analysis. nih.govnih.gov
Advanced Research Topics and Future Directions for 5 Chloro N Methylpyrimidin 2 Amine
Development of Novel Pyrimidinamine-Based Scaffolds for Drug Discovery
The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and clinically approved drugs, including the fundamental components of DNA and RNA. researchgate.netnih.gov The development of novel scaffolds based on the pyrimidinamine structure is a major frontier in the quest for new therapeutic agents. Research in this area focuses on synthesizing diverse libraries of pyrimidine derivatives to tackle a wide array of diseases.
The versatility of the pyrimidine core allows for targeted modifications to optimize biological activity. researchgate.net For instance, pyrimidine derivatives have been extensively investigated as protein kinase inhibitors for cancer therapy, drawing inspiration from successful drugs like imatinib (B729) and nilotinib (B1678881) which, although not pyrimidine-based, set a precedent for kinase inhibition. nih.govmdpi.com The goal is to design new molecules with enhanced potency, better binding affinity, and improved specificity to their biological targets, thereby minimizing off-target effects. nih.gov
Recent research has highlighted the potential of pyrimidine scaffolds in creating new antimicrobial agents to combat drug-resistant pathogens. researchgate.net By consolidating insights from structure-activity relationships (SAR), scientists can rationally design pyrimidine-based compounds with greater selectivity and reduced toxicity. researchgate.net The 5-chloro-N-methylpyrimidin-2-amine molecule serves as an ideal starting point for such endeavors. The chlorine atom can be substituted through various cross-coupling reactions, while the N-methylamine group can be modified to explore interactions with target proteins, facilitating the development of novel drugs for infectious diseases, cancer, and inflammatory conditions. researchgate.netresearchgate.net
Computational Drug Design and Virtual Screening Approaches for Target Identification
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of new drug candidates. nih.gov For a molecule like this compound, these in silico techniques are invaluable for predicting its potential biological targets and guiding the synthesis of more potent derivatives. Computational approaches can significantly reduce the time and cost associated with traditional high-throughput screening. nih.govalliedacademies.org
Virtual screening is a key technique used to computationally screen vast libraries of compounds against a specific protein target. alliedacademies.org This can be done through two primary approaches:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target protein is known, molecular docking simulations can predict how a compound, such as a derivative of this compound, will bind to the active site. mmsl.czmdpi.com These simulations provide insights into the binding mode and affinity, helping to prioritize compounds for experimental testing. mdpi.commdpi.com
Ligand-Based Drug Design (LBDD): If the target's structure is unknown, models can be built based on the properties of known active molecules. alliedacademies.org Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling identify the essential chemical features required for biological activity, which can then be used to search for new compounds or design them from scratch (de novo design). alliedacademies.orgmmsl.cz
Molecular dynamics simulations can further refine these findings by assessing the stability of the predicted compound-target complexes over time. nih.govnih.gov These computational strategies are instrumental in exploring the therapeutic potential of novel pyrimidinamine scaffolds, identifying promising candidates for development. nih.gov
| Computational Technique | Description | Application in Pyrimidinamine Research |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. mmsl.cz | To screen derivatives of this compound against known therapeutic targets like kinases or proteases. mdpi.com |
| Virtual Screening | Computationally screens large compound libraries to identify potential hits that are likely to bind to a target of interest. alliedacademies.org | To rapidly identify novel pyrimidinamine-based compounds with potential therapeutic activity from vast chemical databases. nih.gov |
| QSAR | Develops mathematical models that correlate the chemical structure of compounds with their biological activity. alliedacademies.org | To predict the activity of unsynthesized pyrimidinamine derivatives and guide the design of more potent analogues. mmsl.czmdpi.com |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features in a molecule required for biological activity. alliedacademies.org | To create a model of the ideal pyrimidinamine-based inhibitor that can be used to search for new scaffolds. mdpi.com |
| Molecular Dynamics | Simulates the physical movements of atoms and molecules to understand the stability of ligand-protein interactions. nih.gov | To validate docking results and analyze the dynamic behavior of pyrimidinamine derivatives within a target's binding site. nih.gov |
Mechanistic Toxicology and Safety Pharmacology Research of Pyrimidinamine Derivatives
As new pyrimidinamine-based compounds are developed, a thorough evaluation of their safety is paramount. The fields of mechanistic toxicology and safety pharmacology are evolving to provide a deeper understanding of potential adverse effects before a drug candidate enters clinical trials. nih.gov The focus has shifted from simply reporting toxic effects to understanding the underlying molecular mechanisms that cause them. nih.gov
Safety pharmacology aims to identify any undesirable effects of a new chemical entity on vital physiological systems, primarily the cardiovascular, central nervous, and respiratory systems. nih.govresearchgate.net This is crucial for predicting the risk of rare but serious adverse events in humans. nih.gov For any new pyrimidinamine derivative intended for therapeutic use, key research questions would involve:
Cardiovascular Safety: Assessing for potential effects on heart rate, blood pressure, and particularly the potential to inhibit the hERG potassium channel, which can lead to life-threatening arrhythmias.
Metabolic Profiling: Identifying how the compounds are metabolized in the body. This research helps to uncover whether any metabolites are reactive and could lead to toxicity.
Off-Target Profiling: Using computational models and in vitro assays to predict and test whether the compound binds to unintended biological targets, which could cause side effects.
Investigative toxicology employs a suite of modern tools, including human-relevant in vitro models (such as cell-based assays) and in silico prediction software, to assess potential toxicity with greater accuracy and reduce the reliance on animal testing. nih.gov This mechanistic approach allows researchers to build robust safety profiles for novel pyrimidinamine derivatives, ensuring that only the most promising and safest candidates advance in the drug development pipeline. nih.govnih.gov
Applications in Agrochemical and Material Science Research
The utility of this compound and its derivatives extends beyond pharmaceuticals into agrochemical and material science domains. The pyrimidine scaffold is a known pharmacophore in agricultural products, and ongoing research seeks to develop new compounds for crop protection.
In agrochemicals, pyrimidine derivatives have been patented for their use in controlling undesired plant growth, acting as herbicides. google.com There is also evidence that certain pyrimidine compounds can regulate plant growth, acting as synthetic auxins or cytokinins. researchgate.net The this compound structure provides a valuable starting point for creating novel herbicides or plant growth regulators by exploring different substitutions on the pyrimidine ring to optimize activity and selectivity.
In material science, the focus is on the unique electronic and physical properties of these compounds. The incorporation of halogen atoms and nitrogen-containing heterocyclic rings can influence properties like thermal stability, oxidative stability, and redox activity. mdpi.com Research in this area includes:
Functional Polymers: Using pyrimidinamine derivatives as monomers to create polymers with specific electronic or thermal properties.
Organic Electronics: Exploring the potential of these molecules in organic light-emitting diodes (OLEDs) or as components in other electronic devices.
Coordination Chemistry: Employing pyrimidine derivatives as ligands to form metal complexes with interesting catalytic or magnetic properties. The ferrocene-based pyrimidine derivatives are one such example, combining the stability and redox features of ferrocene (B1249389) with the versatile pyrimidine core. mdpi.com
Patent Landscape and Innovation Trends for Pyrimidine-Based Compounds
The significant research interest in pyrimidine derivatives is reflected in a broad and active patent landscape. Patents covering pyrimidine-based compounds span a wide range of applications, underscoring their commercial and scientific importance. researchgate.netmdpi.com Innovation trends indicate a sustained effort to develop novel molecules with improved properties for specific applications.
A review of the patent literature reveals several key areas of innovation:
Oncology: A major focus is on the development of highly selective kinase inhibitors for cancer treatment. nih.govnih.gov Patents often describe pyrimidine scaffolds designed to target specific mutations in kinases that drive tumor growth. nih.gov
Infectious Diseases: There is a growing number of patents for pyrimidine derivatives as antiviral, antifungal, and antibacterial agents. researchgate.netnih.gov These innovations are critical in the face of rising antimicrobial resistance.
Agriculture: Companies continue to patent new pyrimidine-based herbicides and fungicides, seeking compounds with better efficacy, lower environmental impact, and novel modes of action. google.com
The overarching trend in the patent landscape is the move towards greater molecular complexity and specificity. Innovation is not just about discovering new active compounds, but about fine-tuning their structures to maximize efficacy and minimize adverse effects, whether in a patient or the environment. nih.gov The existence of patents related to specific halogenated pyrimidine structures highlights their role as key intermediates in the synthesis of these proprietary compounds. nih.gov
| Application Area | Innovation Trend | Example Research Focus |
| Oncology | Development of selective protein kinase inhibitors. nih.govnih.gov | Targeting mutant forms of EGFR or CDK in various cancers. nih.gov |
| Anti-Infectives | Creation of agents to combat drug resistance. researchgate.netresearchgate.net | Novel pyrimidine-based antifungals and antivirals. nih.gov |
| Neurological Disorders | Design of compounds for CNS targets. mdpi.com | Development of molecules to treat chronic pain or neurodegenerative diseases. mdpi.com |
| Agrochemicals | Discovery of new herbicides and plant growth regulators. google.com | Pyrimidine derivatives for combating undesired plant growth. google.com |
Emerging Research Frontiers in Halogenated Pyrimidine Chemistry
The presence of a chlorine atom on the pyrimidine ring of this compound places it at the forefront of research into halogenated pyrimidines. The halogen atom is not merely a passive substituent; it actively modulates the molecule's physicochemical properties and provides a handle for further chemical modification.
One of the most exciting emerging frontiers is the use of halogenated pyrimidines (HPs) as radiosensitizers in cancer therapy. nih.gov The underlying mechanism involves the incorporation of these molecules into the DNA of tumor cells, where they replace the natural base, thymidine. When exposed to radiation, the halogenated DNA is more susceptible to damage, leading to enhanced cancer cell killing. nih.gov Future research in this area is focused on:
Maximizing the selective uptake of HPs into tumor DNA while minimizing incorporation into healthy tissues. nih.gov
Understanding the optimal timing and dosage of HPs in combination with radiotherapy. nih.gov
Exploring their efficacy with different types of radiation, such as low dose-rate brachytherapy. nih.gov
Beyond radiosensitization, the "halogen effect" is a key tool in medicinal chemistry. The chlorine atom on the pyrimidine ring influences the molecule's lipophilicity, distribution, and metabolic stability. It can also form halogen bonds, which are specific non-covalent interactions that can be exploited to enhance binding to a biological target. The development of novel synthetic methods to introduce halogens and to use them as reactive sites for building more complex molecules via cross-coupling chemistry remains a vibrant area of chemical research.
Q & A
Basic: What synthetic methodologies are effective for preparing 5-Chloro-N-methylpyrimidin-2-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution of a chlorinated pyrimidine precursor with methylamine. For example, reacting 2,5-dichloropyrimidine with methylamine in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the amine and drive the reaction . Optimization strategies include:
- Temperature: Elevated temperatures (80–100°C) improve reaction rates but may require controlled conditions to avoid side reactions.
- Solvent selection: DMF or DMSO enhances nucleophilicity of methylamine.
- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity .
Advanced: How does the N-methyl group influence the crystal structure and intermolecular interactions compared to non-methylated analogs?
Answer:
The N-methyl group introduces steric and electronic effects that alter crystal packing. In non-methylated analogs like 5-chloropyrimidin-2-amine, intermolecular N–H⋯N hydrogen bonds form chains along the [100] direction . Methyl substitution likely disrupts these interactions, favoring weaker C–H⋯N or C–H⋯Cl contacts. X-ray diffraction studies using SHELXL (via the SHELX suite) are critical for resolving these differences. Key parameters to compare:
- Hydrogen-bond geometry: Bond lengths and angles in methylated vs. non-methylated derivatives.
- Planarity: Methyl groups may induce torsional strain, deviating the pyrimidine ring from coplanarity .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methyl group at δ ~3.0 ppm) and aromatic proton environments.
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = 158.05 for C₅H₆ClN₃).
- X-ray crystallography: Resolves molecular geometry and packing (using SHELX for refinement) .
- HPLC: Assesses purity (>95% for research-grade material) .
Advanced: How can discrepancies in reported biological activities of pyrimidine derivatives be systematically addressed?
Answer:
Contradictions often arise from variations in assay conditions or cellular models. Methodological approaches include:
- Dose-response standardization: Use IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Receptor specificity assays: Radioligand binding studies to quantify affinity for target receptors (e.g., kinase inhibition).
- Metabolic stability tests: Liver microsome assays to evaluate pharmacokinetic variability .
Advanced: What computational tools predict the reactivity of this compound in substitution reactions?
Answer:
- DFT calculations: Predict electrophilic/nucleophilic sites using Gaussian or ORCA software. For example, the C5 chlorine atom is highly susceptible to nucleophilic attack due to electron withdrawal by the pyrimidine ring.
- Molecular docking: Screens potential interactions with biological targets (e.g., AutoDock Vina).
- PubChem data: Leverage experimentally validated properties (e.g., logP, solubility) to model reaction pathways .
Basic: How can common side reactions during synthesis be minimized?
Answer:
- By-product formation: Competing reactions (e.g., over-alkylation) are mitigated by using excess methylamine and controlled stoichiometry.
- Temperature modulation: Lower temperatures (40–60°C) reduce decomposition of reactive intermediates.
- Workup protocols: Acid-base extraction removes unreacted starting materials .
Advanced: What intermolecular interactions govern the solid-state properties of this compound?
Answer:
X-ray studies reveal:
- C–H⋯Cl interactions: Chlorine atoms act as weak hydrogen-bond acceptors (distance ~3.3 Å).
- π-π stacking: Pyrimidine rings may stack with a centroid distance of ~3.8 Å, influenced by methyl substitution.
- Torsional angles: The N-methyl group introduces a dihedral angle of ~5° relative to the pyrimidine plane, affecting crystallinity .
Basic: How can substitution reactions functionalize this compound for drug discovery?
Answer:
- Suzuki coupling: Replace chlorine with aryl/heteroaryl groups using Pd catalysts.
- Amination: Introduce secondary amines via Buchwald-Hartwig catalysis.
- Oxidation/Reduction: Convert the methyl group to a carbonyl or remove it selectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
